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Compound of Interest

Compound Name: JP1302

Cat. No.: B1662671 Get Quote

This guide provides a detailed comparative analysis of two selective α2C-adrenoceptor

antagonists, JP1302 and ORM-12741, for researchers, scientists, and drug development

professionals. The information presented is collated from preclinical and clinical studies to

facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.

Introduction
JP1302 and ORM-12741 are both selective antagonists of the α2C-adrenoceptor, a subtype of

the α2-adrenergic receptor family primarily expressed in the central nervous system. Blockade

of the α2C-adrenoceptor has been investigated as a potential therapeutic strategy for various

neuropsychiatric and neurological disorders. JP1302 has been characterized in preclinical

models for its antidepressant and antipsychotic-like effects.[1][2] ORM-12741, also known as

DB105, has been evaluated in clinical trials for the treatment of cognitive and behavioral

symptoms associated with Alzheimer's disease.[3][4][5] This guide offers a side-by-side

comparison of their available in vitro and in vivo data.

Data Presentation
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinities of JP1302 and ORM-12741 for

human α2-adrenoceptor subtypes. This data is crucial for understanding their potency and

selectivity.
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Compound Target Ki (nM) Kb (nM)
Selectivity
(over α2C)

Reference

JP1302
α2A-

adrenoceptor
- 1,500

93.75-fold vs

α2A
[6]

α2B-

adrenoceptor
- 2,200

137.5-fold vs

α2B
[6]

α2C-

adrenoceptor
28 16 - [6]

ORM-12741
α2A-

adrenoceptor
8.3 -

103.75-fold

vs α2A
[7]

α2B-

adrenoceptor
0.8 -

10-fold vs

α2B
[7]

α2C-

adrenoceptor
0.08 0.04 - [7]

Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
A standardized in vitro radioligand binding assay is employed to determine the binding affinity

(Ki) of test compounds for specific receptor subtypes.

Methodology:

Cell Culture and Membrane Preparation:

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably

transfected to express the human α2A, α2B, or α2C-adrenoceptor subtypes.

Cells are cultured to confluence and harvested.

Cell membranes are prepared by homogenization and centrifugation to isolate the

membrane fraction containing the receptors.
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Binding Assay:

Cell membranes are incubated with a specific radioligand (e.g., [3H]-Rauwolscine) at a

fixed concentration.

Increasing concentrations of the test compound (JP1302 or ORM-12741) are added to

compete with the radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled competing ligand.

The incubation is carried out at a specific temperature and for a set duration to reach

equilibrium.

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters are washed to remove non-specifically bound radioactivity.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

JP1302: Forced Swimming Test (FST)
The Forced Swimming Test is a rodent behavioral test used to assess antidepressant-like

activity.

Methodology:
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Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) is filled with water

(25°C) to a depth of 30 cm.

Procedure:

Rats are individually placed in the cylinder for a 15-minute pre-test session.

24 hours later, the animals are administered JP1302 or a vehicle control.

Following drug administration (typically 30-60 minutes), a 5-minute test session is

conducted.

The duration of immobility (the time the rat spends floating with only minimal movements

to keep its head above water) is recorded during the test session.

Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-

treated group. A significant reduction in immobility time is indicative of an antidepressant-like

effect.

ORM-12741: Phase 2a Clinical Trial in Alzheimer's
Disease (NCT01324518)
This was a randomized, double-blind, placebo-controlled, exploratory phase 2a trial to evaluate

the safety and efficacy of ORM-12741 in patients with Alzheimer's disease (AD) and

neuropsychiatric symptoms.[4][5]

Methodology:

Participants: 100 subjects with a diagnosis of probable AD, Mini-Mental State Examination

(MMSE) scores between 12 and 21, and co-existing neuropsychiatric symptoms were

enrolled.[4][5] All patients were on stable cholinesterase inhibitor therapy.[4][5]

Intervention: Participants were randomized to receive one of two flexible doses of ORM-

12741 (30-60 mg or 100-200 mg) or a matching placebo, administered orally twice daily for

12 weeks.[4][5]

Primary Efficacy Endpoints:
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Cognitive Drug Research (CDR) computerized assessment system was used to evaluate

changes in cognitive function. The primary outcome measures were composite scores for

Quality of Episodic Memory and Quality of Working Memory.[4]

Secondary Efficacy Endpoints:

The Neuropsychiatric Inventory (NPI) was used to assess changes in behavioral and

psychological symptoms.[4]

Safety Assessments: Adverse events, vital signs, electrocardiograms (ECGs), and laboratory

tests were monitored throughout the study.

Mandatory Visualization
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α2C-Adrenoceptor Signaling Pathway and Antagonist Action
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Caption: α2C-adrenoceptor signaling and antagonist mechanism of action.
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Experimental Workflow: In Vitro Binding Affinity
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Caption: Workflow for determining in vitro binding affinity.
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Preclinical to Clinical Development Logic
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Caption: Logical flow from preclinical to clinical drug development.
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Comparative Discussion
Both JP1302 and ORM-12741 are potent and selective antagonists of the α2C-adrenoceptor.

Based on the available in vitro data, ORM-12741 exhibits a significantly higher affinity for the

human α2C-adrenoceptor (Ki = 0.08 nM) compared to JP1302 (Ki = 28 nM).[6][7] In terms of

selectivity, both compounds show a strong preference for the α2C subtype over the α2A

subtype. However, ORM-12741 has a relatively lower selectivity over the α2B subtype

compared to JP1302.

In preclinical in vivo studies, JP1302 has demonstrated clear antidepressant-like effects in the

Forced Swimming Test and antipsychotic-like activity in the Prepulse Inhibition model.[1][2]

While it is reported that ORM-12741 also shows antidepressant-like effects in the FST, detailed,

peer-reviewed data from these studies are not as readily available.[8]

The clinical development of ORM-12741 has focused on its potential to treat cognitive and

behavioral symptoms in Alzheimer's disease. The Phase 2a trial showed a statistically

significant improvement in episodic memory in patients treated with ORM-12741 compared to

placebo.[4][5] The compound was also generally well-tolerated in this patient population.[4][5]

To date, there is no publicly available information on the clinical development of JP1302.

Conclusion
JP1302 and ORM-12741 are valuable research tools for investigating the role of the α2C-

adrenoceptor in the central nervous system. ORM-12741 appears to be a more potent

antagonist in vitro and has undergone clinical evaluation for Alzheimer's disease,

demonstrating a potential therapeutic benefit for cognitive impairment. JP1302 has a robust

preclinical dataset supporting its potential as an antidepressant and antipsychotic agent.

The choice between these two compounds for research purposes will depend on the specific

experimental goals. For studies requiring a highly potent α2C-adrenoceptor antagonist with

available clinical data, ORM-12741 would be a suitable choice. For preclinical investigations

into antidepressant and antipsychotic mechanisms, the well-characterized profile of JP1302 in

relevant animal models makes it a strong candidate. Further head-to-head preclinical studies

would be beneficial for a more direct comparison of their in vivo efficacy and potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-
adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Pharmacological characterization and CNS effects of a novel highly selective α2C-
adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

3. alzheimersnewstoday.com [alzheimersnewstoday.com]

4. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's
disease - PMC [pmc.ncbi.nlm.nih.gov]

5. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

6. guidetopharmacology.org [guidetopharmacology.org]

7. researchgate.net [researchgate.net]

8. alzdiscovery.org [alzdiscovery.org]

To cite this document: BenchChem. [Comparative Analysis of JP1302 and ORM-12741: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662671#comparative-analysis-of-jp1302-and-orm-
12741]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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